molecular formula C18H23ClF2N4O B012901 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride CAS No. 105565-55-7

1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride

Cat. No.: B012901
CAS No.: 105565-55-7
M. Wt: 384.8 g/mol
InChI Key: NIBVEFRJDFVQLM-UHFFFAOYSA-N
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Description

BMY 14802 hydrochloride, also known as BMS-181100, is a compound with notable antipsychotic effects. It acts as both a sigma receptor antagonist and a serotonin 1A receptor agonist. Additionally, it has affinity for serotonin 2 and dopamine 4 receptors . Despite reaching phase III clinical trials for the treatment of psychosis, it was never marketed .

Mechanism of Action

Target of Action

BMY 14802 hydrochloride, also known as BMS-181100, is a drug with antipsychotic effects . The primary targets of BMY 14802 hydrochloride are the sigma-1 (σ1) receptor , the serotonin (5-HT) 1A receptor , and the adrenergic α1 receptors .

The sigma-1 receptor is involved in the modulation of neurotransmitter release, while the 5-HT1A receptor plays a crucial role in the serotonergic system, which is implicated in mood and anxiety disorders. The adrenergic α1 receptors are associated with the sympathetic nervous system and are involved in the regulation of various physiological processes .

Mode of Action

BMY 14802 hydrochloride acts as a sigma receptor antagonist and a 5-HT1A and adrenergic α1 receptors agonist . As a sigma receptor antagonist, it inhibits the action of sigma receptors, while as an agonist of 5-HT1A and adrenergic α1 receptors, it stimulates these receptors .

Biochemical Pathways

It is known that the drug acts via indirect modulation of central dopaminergic systems . This suggests that it may influence the dopamine pathway, which plays a significant role in reward, motivation, and motor control.

Pharmacokinetics

It is known to be an orally active compound , indicating that it can be absorbed through the gastrointestinal tract. More research is needed to fully understand its pharmacokinetic profile.

Result of Action

BMY 14802 hydrochloride has been shown to have antipsychotic effects . It has been found to suppress abnormal involuntary movements (AIMs) induced by L-DOPA, a treatment for Parkinson’s disease . This suggests that it may have potential therapeutic applications in the management of dyskinesias associated with L-DOPA treatment .

Biochemical Analysis

Biochemical Properties

BMY 14802 hydrochloride is a selective and orally active sigma receptor antagonist with an IC50 of 112 nM . It is also a 5-HT1A and adrenergic α1 receptors agonist . It interacts with these receptors and influences their function. The nature of these interactions is primarily antagonistic for the sigma receptor and agonistic for the 5-HT1A and adrenergic α1 receptors .

Cellular Effects

BMY 14802 hydrochloride has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress abnormal involuntary movements (AIMs) in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson’s disease .

Molecular Mechanism

BMY 14802 hydrochloride exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as both a sigma receptor antagonist and a 5-HT 1A receptor agonist . It also has affinity for the 5-HT 2 and D 4 receptors .

Temporal Effects in Laboratory Settings

The effects of BMY 14802 hydrochloride have been observed over time in laboratory settings. It has been shown to have anti-dyskinetic efficacy across a 4-fold dose range against L-DOPA-induced dyskinesias (LID) and is also effective in reducing D1 and D2 receptor agonist-induced dyskinesias .

Dosage Effects in Animal Models

In animal models, the effects of BMY 14802 hydrochloride vary with different dosages . It has been shown to have anti-dyskinetic efficacy across a 4-fold dose range against L-DOPA-induced dyskinesias (LID) and is also effective in reducing D1 and D2 receptor agonist-induced dyskinesias .

Metabolic Pathways

Given its role as a sigma receptor antagonist and a 5-HT 1A receptor agonist, it is likely to be involved in pathways related to these receptors .

Transport and Distribution

Given its role as a sigma receptor antagonist and a 5-HT 1A receptor agonist, it is likely to interact with transporters or binding proteins associated with these receptors .

Subcellular Localization

Given its role as a sigma receptor antagonist and a 5-HT 1A receptor agonist, it is likely to be localized to compartments or organelles associated with these receptors .

Chemical Reactions Analysis

Types of Reactions

BMY 14802 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of BMY 14802 hydrochloride .

Scientific Research Applications

BMY 14802 hydrochloride has been extensively studied for its potential therapeutic applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BMY 14802 hydrochloride is unique due to its dual action as a sigma receptor antagonist and serotonin 1A receptor agonist. Unlike other serotonin 1A agonists, it does not bind with high affinity to dopamine 1 or dopamine 2 receptors, reducing the risk of adverse clinical effects associated with dopamine antagonism . This makes it a promising candidate for further research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O.ClH/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18;/h3-6,12-13,17,25H,1-2,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBVEFRJDFVQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=NC=C(C=N3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909595
Record name 1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105565-55-7
Record name BMY 14802 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105565557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMY-14802 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14F9C3J43Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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